molecular formula C14H13F3N2O2 B15332030 1-(4-(Aminomethyl)phenyl)pyridin-1-ium 2,2,2-trifluoroacetate

1-(4-(Aminomethyl)phenyl)pyridin-1-ium 2,2,2-trifluoroacetate

Cat. No.: B15332030
M. Wt: 298.26 g/mol
InChI Key: KYPFFUHEVIZPDD-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-(Aminomethyl)phenyl)pyridin-1-ium 2,2,2-trifluoroacetate is a chemical compound that has garnered interest in various fields of scientific research. This compound is known for its unique structure, which includes a pyridinium ion and a trifluoroacetate counterion. It is often used in the pharmaceutical and biotechnology industries as a reactant, particularly in the creation of pyridine derivatives for medical applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-(Aminomethyl)phenyl)pyridin-1-ium 2,2,2-trifluoroacetate typically involves the reaction of 4-(aminomethyl)phenylpyridine with trifluoroacetic acid. The reaction is usually carried out under inert gas conditions, such as nitrogen or argon, to prevent oxidation and other side reactions. The reaction mixture is often heated and sonicated to ensure complete dissolution and reaction of the starting materials .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch reactors where the reaction conditions are carefully controlled to optimize yield and purity. The use of automated systems for temperature and pressure control, as well as continuous monitoring of the reaction progress, is common in industrial production .

Chemical Reactions Analysis

Types of Reactions

1-(4-(Aminomethyl)phenyl)pyridin-1-ium 2,2,2-trifluoroacetate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce amines. Substitution reactions can lead to a variety of substituted pyridine derivatives .

Scientific Research Applications

1-(4-(Aminomethyl)phenyl)pyridin-1-ium 2,2,2-trifluoroacetate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is used in studies involving enzyme inhibition and receptor binding.

    Medicine: It is investigated for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(4-(Aminomethyl)phenyl)pyridin-1-ium 2,2,2-trifluoroacetate involves its interaction with specific molecular targets. The compound can inhibit the activity of certain enzymes, such as inducible nitric oxide synthase, by binding to their active sites. This inhibition can lead to a decrease in the production of nitric oxide, which is involved in various physiological processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(4-(Aminomethyl)phenyl)pyridin-1-ium 2,2,2-trifluoroacetate is unique due to its combination of a pyridinium ion and a trifluoroacetate counterion. This unique structure imparts specific chemical properties, such as increased solubility in organic solvents and enhanced reactivity in certain chemical reactions .

Properties

Molecular Formula

C14H13F3N2O2

Molecular Weight

298.26 g/mol

IUPAC Name

(4-pyridin-1-ium-1-ylphenyl)methanamine;2,2,2-trifluoroacetate

InChI

InChI=1S/C12H13N2.C2HF3O2/c13-10-11-4-6-12(7-5-11)14-8-2-1-3-9-14;3-2(4,5)1(6)7/h1-9H,10,13H2;(H,6,7)/q+1;/p-1

InChI Key

KYPFFUHEVIZPDD-UHFFFAOYSA-M

Canonical SMILES

C1=CC=[N+](C=C1)C2=CC=C(C=C2)CN.C(=O)(C(F)(F)F)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.